Betaxolol-d5

Description

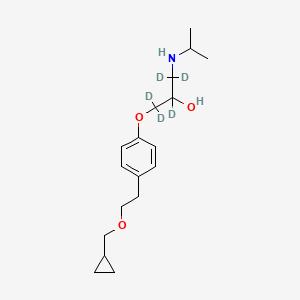

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-1,1,2,3,3-pentadeuterio-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3/i11D2,13D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIUTZDMDHAVTP-FFNOJTKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCOCC2CC2)O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide to the Certificate of Analysis for Betaxolol-d5

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical data and analytical methodologies presented in a Certificate of Analysis (CoA) for Betaxolol-d5. This compound is a stable, isotopically labeled version of Betaxolol, a selective beta-1 adrenergic receptor blocker. It serves as an essential internal standard in quantitative bioanalytical studies. This document outlines the critical quality attributes, experimental protocols for identity and purity assessment, and logical workflows involved in the quality control of this reference material.

Physicochemical and Identity Data

A Certificate of Analysis for this compound begins with fundamental information identifying the compound. This data is crucial for ensuring the correct material is being used and for calculating concentrations. Key identifiers are summarized below.

Table 1: General Information for this compound

| Parameter | Value | Reference |

|---|---|---|

| Analyte Name | This compound | [1] |

| CAS Number | 1189957-99-0 | [1][2] |

| Molecular Formula | C₁₈H₂₄D₅NO₃ | [1][2][3] |

| Molecular Weight | 312.46 g/mol | [1][2][3] |

| Unlabelled CAS Number | 63659-18-7 | [1] |

| Isotope Type | Deuterium | [1] |

| Storage Temperature | -20°C |[1] |

Quality Control and Purity Assessment

The purity of an isotopically labeled internal standard is critical for the accuracy of quantitative analysis. The CoA provides results from various analytical techniques used to assess the purity of this compound.

Table 2: Typical Analytical Specifications and Results

| Test | Method | Specification | Typical Result | Reference |

|---|---|---|---|---|

| Purity | HPLC | >95% | Conforms | [1] |

| Identity Confirmation | Mass Spectrometry | Conforms to structure | Conforms | |

| Identity Confirmation | IR Spectrophotometry | Conforms to reference | Conforms | [4] |

| Isotopic Purity | Mass Spectrometry | Report Value | ≥98% | |

Experimental Protocols

Detailed methodologies are essential for scientists who may need to replicate results or understand the conditions under which the material was tested.

High-Performance Liquid Chromatography (HPLC) for Purity

A stability-indicating Reverse-Phase HPLC (RP-HPLC) method is a primary technique for determining the purity of Betaxolol and its related substances.[5][6][7] The protocol below is a representative method adapted for the analysis of a this compound reference standard.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate and methanol (40:60, v/v), with the pH adjusted to 3.0 using o-phosphoric acid.[5][7]

-

Sample Preparation: A stock solution of this compound is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to concentrations within the linear range (e.g., 25 to 200 µg/mL).[5][6]

-

Analysis: The prepared sample is injected into the HPLC system. The purity is calculated based on the peak area of the principal peak relative to the total peak area of all observed peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of this compound, thereby verifying its identity and assessing its isotopic enrichment. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed.[8][9]

-

Instrumentation: A mass spectrometer coupled with either a GC or LC system.

-

Ionization Mode:

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. For GC-MS, derivatization to a more volatile form (e.g., trimethylsilyl derivative) may be necessary.[8]

-

Analysis:

-

Identity: The mass spectrum is analyzed to confirm the presence of the parent ion corresponding to the molecular weight of this compound (312.46).

-

Isotopic Purity: The relative intensities of the mass peaks for this compound and its non-deuterated counterpart (Betaxolol, MW 307.43) are compared to determine the isotopic enrichment.

-

Workflow Visualizations

The following diagrams illustrate the logical workflows for the quality control and analysis of this compound.

Caption: General Quality Control workflow for a this compound reference standard.

Caption: Detailed workflow for determining the purity of this compound via HPLC.

Caption: Logical flow for confirming the identity and isotopic purity of this compound.

References

- 1. This compound | CAS 1189957-99-0 | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of betaxolol, a new beta-blocker, by gas chromatography mass spectrometry: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dshs-koeln.de [dshs-koeln.de]

The Role of Betaxolol-d5 as an Internal Standard: A Technical Guide for Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Betaxolol-d5's function as an internal standard in bioanalytical methodologies. It covers the foundational principles of its use, detailed experimental protocols, and the underlying pharmacological mechanism of its non-labeled counterpart, betaxolol. This document is intended to serve as a comprehensive resource for professionals in pharmaceutical research and development who are engaged in quantitative analysis.

Introduction: The Principle of Isotope Dilution Mass Spectrometry

In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount. Various factors can introduce variability during sample processing and analysis, including analyte loss during extraction, matrix effects, and fluctuations in instrument response.[1][2] To correct for these potential errors, an internal standard (IS) is employed.[1][2]

An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the detector.[3] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for LC-MS/MS assays.[3] this compound is structurally identical to betaxolol, except that five hydrogen atoms have been replaced with deuterium. This substitution results in a mass shift that is easily detectable by a mass spectrometer, without significantly altering its chemical properties like extraction recovery, chromatographic retention time, and ionization efficiency.[3][4]

By adding a known concentration of this compound to all samples, calibrators, and quality controls at the beginning of the sample preparation process, it experiences the same processing and analytical variations as the endogenous betaxolol.[2] Quantification is then based on the ratio of the analyte's response to the internal standard's response. This ratio normalization effectively cancels out variability, leading to highly reliable and reproducible results.[5][6]

Pharmacological Mechanism of Action: Betaxolol

To appreciate the context of its measurement, it is essential to understand the pharmacological action of betaxolol. Betaxolol is a selective beta-1 adrenergic receptor antagonist.[7][8][9] These receptors are predominantly located in the heart.[9]

Signaling Pathway:

Under normal physiological conditions, catecholamines like epinephrine and norepinephrine bind to beta-1 adrenergic receptors, activating a G-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, resulting in increased heart rate, cardiac contractility, and blood pressure.[8][9]

Betaxolol competitively blocks the binding of catecholamines to these beta-1 receptors.[8] This inhibition prevents the downstream signaling cascade, leading to a reduction in heart rate, myocardial contractility, and consequently, a decrease in blood pressure.[9] This mechanism is the basis for its therapeutic use in treating hypertension and glaucoma.[7]

Figure 1. Simplified signaling pathway of Betaxolol's antagonist action at the beta-1 adrenergic receptor.

Experimental Protocol: Quantification of Betaxolol in Human Plasma

The following is a representative LC-MS/MS protocol for the quantification of betaxolol in human plasma, adapted from established methodologies for beta-blocker analysis.[4][8]

Materials and Reagents

-

Reference Standards: Betaxolol, this compound

-

Solvents: HPLC-grade Methanol, Acetonitrile, Ethyl Acetate

-

Buffers: Formic acid, Ammonium formate, Ammonium hydroxide

-

Matrix: Drug-free human plasma

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquoting: Transfer 100 µL of human plasma (calibrator, QC, or unknown sample) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 50 µL of this compound working solution (e.g., at 50 ng/mL in methanol) to each tube, except for the blank matrix sample.

-

pH Adjustment: Add 50 µL of 1 M ammonium formate buffer (pH 9) to alkalinize the sample.

-

Extraction: Add 650 µL of ethyl acetate. Vortex mix for 10 minutes.

-

Phase Separation: Centrifuge at 13,000 rpm for 5 minutes.

-

Supernatant Transfer: Carefully transfer approximately 500 µL of the upper organic layer to a new tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Vortex to mix.

-

Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of betaxolol enantiomers by high-performance liquid chromatography. Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifesciencesite.com [lifesciencesite.com]

- 6. LC and LC-MS/MS Studies for the Separation and Identification of Impurities and Degradation Products of Betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Betaxolol-d5

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Betaxolol-d5. The information is intended for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled compound in their work. While specific, in-depth stability studies on this compound are not widely published, this guide leverages available data on the parent compound, Betaxolol Hydrochloride, to provide a robust framework for its handling and storage. The deuterium substitution in this compound is not expected to fundamentally alter its chemical stability, making the data on the non-labeled form a reliable surrogate for understanding its degradation pathways and stability profile.

Overview of this compound

This compound is the deuterium-labeled version of Betaxolol, a selective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma.[1][2] Stable isotope-labeled compounds like this compound are primarily used as internal standards in quantitative bioanalytical assays, such as those employing mass spectrometry.[1][3]

Recommended Storage Conditions

The stability of this compound is critically dependent on the storage conditions. The following table summarizes the recommended storage conditions for this compound in both solid form and in solution, based on information from various suppliers.

| Form | Storage Temperature | Duration | Additional Notes |

| Neat Solid | -20°C | Long-term | Store in a tightly sealed container, protected from light and moisture. |

| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month | Use for short-term storage. |

Data compiled from multiple sources.[3][4][5]

Stability Profile and Degradation Pathways

Comprehensive forced degradation studies have been performed on the non-labeled Betaxolol Hydrochloride to establish its intrinsic stability and identify potential degradation products. These studies are crucial for the development of stability-indicating analytical methods. The results of these studies provide valuable insight into the expected stability of this compound under various stress conditions.

The following table summarizes the results of forced degradation studies on Betaxolol Hydrochloride. These studies expose the drug substance to harsh conditions to accelerate its degradation.

| Stress Condition | Reagent/Condition | Duration | Observations |

| Acid Hydrolysis | 1 M HCl | 8 hours | Significant degradation observed. |

| Alkaline Hydrolysis | 1 M NaOH | 8 hours | No significant degradation observed. |

| Oxidative Degradation | 30% H₂O₂ | 24 hours | No significant degradation observed. |

| Thermal Degradation | 80°C | 48 hours | No significant degradation observed. |

| Photolytic Degradation | UV light (254 nm) | 7 days | No significant degradation observed. |

This data is for the non-deuterated form, Betaxolol Hydrochloride, and is presented as a strong indicator of the expected stability of this compound.

Under acidic conditions, Betaxolol has been shown to undergo degradation. The primary degradation product identified through LC-ESI/MS analysis is ethoxyphenoxy-3-[(1-methylethyl)amino]propan-2-ol.[6] This suggests that the ether linkage is susceptible to cleavage under acidic stress.

The proposed degradation pathway under acidic conditions is visualized in the following diagram:

Caption: Proposed acidic degradation pathway of Betaxolol.

Experimental Protocols

The following sections detail the methodologies for key experiments related to the stability assessment of Betaxolol. These protocols are based on published stability-indicating methods for Betaxolol Hydrochloride and can be adapted for the analysis of this compound.

A validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating the parent drug from its degradation products.

-

Chromatographic System:

-

Standard and Sample Preparation:

-

Prepare stock solutions of Betaxolol in the mobile phase.

-

Forced degradation samples are diluted with the mobile phase to an appropriate concentration before injection.

-

The workflow for a typical stability study is illustrated below:

Caption: Experimental workflow for forced degradation studies.

The following protocol outlines the conditions for subjecting Betaxolol to forced degradation.

-

Acid Hydrolysis: Dissolve Betaxolol in 1 M HCl and reflux for 8 hours. Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Dissolve Betaxolol in 1 M NaOH and reflux for 8 hours. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve Betaxolol in 30% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug to 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 7 days.

Conclusion

While specific stability data for this compound is limited, the information available for the parent compound, Betaxolol Hydrochloride, provides a strong foundation for its stable handling and storage. The primary recommendation is to store this compound as a solid at -20°C, protected from light and moisture. When in solution, short-term storage at -20°C or long-term storage at -80°C is advised to minimize degradation. The compound is generally stable, with the most significant degradation pathway being acid hydrolysis of the ether linkage. The provided experimental protocols can be used to develop and validate in-house stability-indicating methods for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Betaxolol - Wikipedia [en.wikipedia.org]

- 3. glpbio.com [glpbio.com]

- 4. This compound | CAS 1189957-99-0 | LGC Standards [lgcstandards.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Development and validation of stability-indicating TLC-densitometric method for determination of betaxolol with LC-ESI/MS analysis of degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Betaxolol-d5 in Pharmacokinetic and Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Betaxolol-d5 as an internal standard for the quantitative analysis of betaxolol in biological matrices. Detailed protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with key pharmacokinetic data and a summary of betaxolol's metabolic pathways.

Introduction

Betaxolol is a selective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma. Understanding its pharmacokinetic and metabolic profile is crucial for optimizing dosing regimens and ensuring safety and efficacy. Stable isotope-labeled internal standards, such as this compound, are essential for accurate and precise quantification of the parent drug in biological samples by correcting for matrix effects and variations during sample processing and analysis.

Pharmacokinetics of Betaxolol

Betaxolol is well-absorbed after oral administration, with a bioavailability of approximately 89%.[1][2] It is primarily metabolized in the liver, with only about 15-20% of the dose excreted unchanged in the urine.[1][2] The mean elimination half-life ranges from 14 to 22 hours.[1]

Table 1: Pharmacokinetic Parameters of Betaxolol in Healthy Adults

| Parameter | Value | Reference |

| Bioavailability (Oral) | 89% ± 5% | [1] |

| Tmax (Oral) | 1.5 - 6 hours | [1] |

| Elimination Half-life | 14 - 22 hours | [1][2] |

| Protein Binding | ~50% | [1] |

| Volume of Distribution | 342 ± 62 L | [3] |

| Clearance | 15.6 ± 4.4 L/h | [3] |

Metabolism of Betaxolol

The primary route of betaxolol metabolism is through hepatic oxidation. The main metabolic pathways include hydroxylation of the aromatic ring and cleavage of the ether linkage. Betaxolol is a minor substrate of cytochrome P450 (CYP) enzymes CYP1A2 and CYP2D6.[1] The major metabolites are α-hydroxybetaxolol and an acidic metabolite formed by the elimination of the isopropylamino group.[4][5] These metabolites are largely inactive and are excreted in the urine along with the parent drug.[1] Following oral administration, over 80% of the dose is recovered in the urine as betaxolol and its metabolites.[1]

Table 2: Urinary Excretion of Betaxolol and its Metabolites after a 10 mg Intravenous Dose in Healthy Male Subjects (0-48 hours)

| Compound | % of Administered Dose Excreted in Urine (Mean ± SD) | Reference |

| Betaxolol | 17.1 ± 6.2 | [5] |

| α-hydroxybetaxolol | 0.4 ± 0.1 | [5] |

| Acid Metabolite | 14.5 ± 3.7 | [5] |

Experimental Protocols

Protocol 1: Quantification of Betaxolol in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a validated method for the determination of betaxolol in human plasma.

1. Materials and Reagents

-

Betaxolol and this compound reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Betaxolol and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Betaxolol stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of human plasma samples (calibration standards, quality controls, and unknown samples) into microcentrifuge tubes.

-

Add 10 µL of the IS working solution (100 ng/mL this compound) to all tubes except for the blank plasma.

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Instrumental Conditions

-

Liquid Chromatography (LC)

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation (e.g., start at 10% B, ramp to 90% B, and re-equilibrate).

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

-

Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Betaxolol: m/z 308.2 → 116.1

-

This compound: m/z 313.2 → 121.1

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

5. Data Analysis

-

Quantify betaxolol concentrations using the peak area ratio of the analyte to the internal standard (this compound).

-

Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

-

Determine the concentrations of the unknown samples from the calibration curve using a weighted linear regression model.

Visualizations

References

- 1. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Betaxolol - Wikipedia [en.wikipedia.org]

- 3. Human pharmacokinetics of betaxolol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of betaxolol, a new beta-blocker, by gas chromatography mass spectrometry: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of betaxolol and its metabolites in blood and urine by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Method Development for the Quantitative Analysis of Betaxolol using Betaxolol-d5 as an Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Betaxolol is a selective beta-1 adrenergic receptor antagonist used in the treatment of hypertension and glaucoma.[1][2] Accurate and reliable quantitative analysis of Betaxolol in various biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This application note describes a robust and sensitive method for the determination of Betaxolol using its deuterated analog, Betaxolol-d5, as an internal standard (IS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Betaxolol works by selectively blocking beta-1 adrenergic receptors, which are predominantly located in the heart.[3] This blockade leads to a reduction in heart rate, myocardial contractility, and consequently, blood pressure.[3] In the eye, it is thought to reduce intraocular pressure by decreasing the production of aqueous humor.[1][3]

Experimental Protocols

Materials and Reagents

-

Betaxolol hydrochloride (Reference Standard)

-

This compound hydrochloride (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Betaxolol hydrochloride and this compound hydrochloride in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Betaxolol stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation

3.1. Pharmaceutical Preparations (Tablets and Ophthalmic Solutions)

-

Tablets: Finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to one tablet and dissolve it in a known volume of methanol or a suitable solvent mixture.[4][5] Sonicate for 10-15 minutes to ensure complete dissolution.[4][5]

-

Ophthalmic Solutions: Directly dilute an accurate volume of the ophthalmic solution with the mobile phase to fall within the calibration curve range.

-

Filtration: Filter the resulting solutions through a 0.22 µm syringe filter before analysis.

3.2. Biological Matrices (e.g., Human Plasma)

This protocol utilizes Solid Phase Extraction (SPE), a common technique for cleaning up complex biological samples.[6]

-

Pre-treatment: To 500 µL of plasma, add 50 µL of the this compound internal standard working solution and vortex briefly.

-

Protein Precipitation (Optional but recommended): Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the supernatant from the protein precipitation step (or the pre-treated plasma) onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph (LC): A high-performance liquid chromatography system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A C18 analytical column (e.g., 100 x 2.1 mm, 1.7 µm) is suitable for separation.[7]

-

Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is recommended.[7]

-

Flow Rate: 0.25 mL/min.[7]

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Table 1: Optimized LC-MS/MS Parameters

| Parameter | Betaxolol | This compound |

| Precursor Ion (m/z) | 308.2 | 313.2 |

| Product Ion (m/z) | 116.1 | 121.1 |

| Collision Energy (eV) | 20 | 20 |

| Dwell Time (ms) | 100 | 100 |

Data Presentation

The following table summarizes the typical validation parameters for the quantitative analysis of Betaxolol using the described method.

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Minimal due to IS |

Visualizations

Caption: Experimental workflow for the extraction of Betaxolol from plasma.

Caption: Simplified signaling pathway of Betaxolol's action on cardiac cells.

References

- 1. Betaxolol - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. What is the mechanism of Betaxolol Hydrochloride? [synapse.patsnap.com]

- 4. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct Enantiomeric Resolution of Betaxolol with Application to Analysis of Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Beta-Blockers in Environment - A Review [jscimedcentral.com]

- 7. derpharmachemica.com [derpharmachemica.com]

Application Notes and Protocols for Betaxolol-d5 Sample Preparation in Bioanalytical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaxolol is a selective beta-1 adrenergic receptor blocker prescribed for the treatment of hypertension and glaucoma. Accurate and reliable quantification of Betaxolol in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Betaxolol-d5, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis.

This document provides detailed application notes and protocols for the preparation of samples containing Betaxolol and its deuterated internal standard, this compound, from common biological matrices for bioanalytical assays. Three widely used sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, making it suitable for high-throughput analysis. Acetonitrile is a commonly used precipitating agent.

Protocol for Protein Precipitation of Betaxolol and this compound from Human Plasma:

-

Sample Aliquoting: Aliquot 100 µL of human plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to the plasma sample.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase for LC-MS/MS analysis. This step can help in concentrating the sample.

-

Analysis: Inject an appropriate volume of the supernatant or reconstituted sample into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases. It is effective in removing matrix components and concentrating the analyte of interest.

Protocol for Liquid-Liquid Extraction of Betaxolol and this compound from Human Urine:

-

Sample Aliquoting: Take 500 µL of urine sample in a glass tube.

-

Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 1 µg/mL in methanol).

-

pH Adjustment: Add 50 µL of 1 M sodium hydroxide to basify the sample (pH > 10).

-

Extraction Solvent Addition: Add 2 mL of ethyl acetate to the tube.

-

Extraction: Vortex the mixture for 5 minutes.

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes to facilitate phase separation.

-

Organic Phase Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Analysis: Inject a suitable volume into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and efficient sample preparation technique that can provide cleaner extracts compared to PPT and LLE. It involves the partitioning of analytes between a solid sorbent and a liquid mobile phase.

Protocol for Solid-Phase Extraction of Betaxolol and this compound from Human Serum using Oasis HLB Cartridges:

-

Sample Pre-treatment: To 200 µL of serum, add 200 µL of 4% phosphoric acid in water and vortex.

-

Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol).

-

Cartridge Conditioning: Condition an Oasis HLB 1 cc (30 mg) cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute Betaxolol and this compound with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Analysis: Inject an aliquot into the LC-MS/MS system.

Data Presentation

The following tables summarize the quantitative data for the analysis of Betaxolol using the described sample preparation methods. While specific recovery and matrix effect data for this compound are not always explicitly reported in the literature, it is a common and accepted practice in bioanalytical chemistry to assume that the stable isotope-labeled internal standard will have very similar recovery and be affected by the matrix in the same way as the analyte, thus providing effective correction.

Table 1: Comparison of Sample Preparation Techniques for Betaxolol

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery of Betaxolol | > 85% | > 80% | > 90% |

| Matrix Effect | Moderate to High | Low to Moderate | Low |

| Sample Throughput | High | Medium | Low to Medium |

| Cost per Sample | Low | Low to Medium | High |

| Selectivity | Low | Medium | High |

Table 2: LC-MS/MS Method Parameters and Validation Data for Betaxolol

| Parameter | Value |

| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Betaxolol) | To be optimized, typically [M+H]+ → fragment ion |

| MRM Transition (this compound) | To be optimized, typically [M+H]+ → fragment ion |

| Linearity Range | 1 - 1000 ng/mL (in plasma) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra- and Inter-day Precision (%RSD) | < 15% |

| Accuracy (%Bias) | Within ±15% |

Mandatory Visualization

Caption: Experimental workflow for this compound sample preparation.

Application Notes and Protocols for the Use of Betaxolol-d5 in Clinical and Preclinical Sample Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaxolol is a selective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma. Accurate and precise quantification of Betaxolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Betaxolol-d5, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the SIL-IS with the unlabeled analyte allows for the correction of variability in sample preparation and matrix effects, leading to improved accuracy and precision of the analytical method.

This document provides detailed application notes and protocols for the quantitative analysis of Betaxolol in clinical and preclinical samples using this compound as an internal standard.

Signaling Pathway of Betaxolol

Betaxolol selectively blocks beta-1 adrenergic receptors, which are predominantly found in the heart. This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure. In the eye, Betaxolol is thought to reduce intraocular pressure by decreasing the production of aqueous humor.

Experimental Protocols

Bioanalytical Method for Betaxolol in Human Plasma using LC-MS/MS

This protocol describes a representative method for the quantification of Betaxolol in human plasma using this compound as an internal standard.

a. Materials and Reagents

-

Betaxolol hydrochloride (Reference Standard)

-

This compound hydrochloride (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

b. Stock and Working Solutions Preparation

-

Betaxolol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Betaxolol hydrochloride in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound hydrochloride in 1 mL of methanol.

-

Betaxolol Working Solutions: Prepare serial dilutions of the Betaxolol stock solution in 50% methanol to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (5 ng/mL): Dilute the this compound stock solution with acetonitrile containing 0.1% formic acid.

c. Sample Preparation (Protein Precipitation)

-

Label polypropylene tubes for blank, calibration standards, QCs, and unknown samples.

-

To 100 µL of plasma, add 10 µL of the appropriate Betaxolol working solution (or 50% methanol for blank).

-

Vortex briefly.

-

Add 300 µL of the internal standard working solution (5 ng/mL this compound in acetonitrile with 0.1% formic acid).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot into the LC-MS/MS system.

d. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC System |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B, hold, and re-equilibrate. Total run time ~5 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Betaxolol: m/z 308.2 → 116.1This compound: m/z 313.2 → 121.1 |

| Source Temperature | 150°C |

| Desolvation Temp. | 500°C |

e. Method Validation Summary

The following table summarizes typical validation parameters for a bioanalytical method for Betaxolol in human plasma.

| Validation Parameter | Typical Results |

| Linearity Range | 0.5 - 200 ng/mL (r² > 0.99) |

| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |

| Accuracy (at LLOQ, LQC, MQC, HQC) | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (at LLOQ, LQC, MQC, HQC) | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) |

| Recovery | Consistent and reproducible for both analyte and internal standard. |

| Matrix Effect | Normalized matrix factor between 0.85 and 1.15. |

| Stability | Stable under various conditions (bench-top, freeze-thaw, long-term storage). |

Protocol for Betaxolol Analysis in Preclinical Ocular Tissue Samples

This protocol is adapted from a study in rabbit ocular tissues and can be used as a starting point for preclinical sample analysis.

a. Tissue Homogenization

-

Accurately weigh the collected ocular tissue (e.g., cornea, iris-ciliary body, retina).

-

Add a specific volume of phosphate-buffered saline (PBS) to the tissue in a homogenization tube containing ceramic beads.

-

Homogenize the tissue using a bead beater homogenizer until a uniform homogenate is obtained.

b. Sample Preparation

-

To a 30 µL aliquot of the tissue homogenate, add 90 µL of the internal standard solution (5 ng/mL this compound in acetonitrile with 1% formic acid).

-

Vortex for 10 seconds.

-

Incubate at room temperature for 10 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant for LC-MS/MS analysis.

c. LC-MS/MS Conditions

The LC-MS/MS conditions would be similar to those described for the plasma assay, with potential modifications to the gradient profile to ensure optimal separation from tissue-specific matrix components.

Data Presentation

The following tables present representative quantitative data from a hypothetical validated bioanalytical method for Betaxolol in human plasma.

Table 1: Calibration Curve Details

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Betaxolol | 0.5 - 200 | y = 0.025x + 0.001 | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| LLOQ | 0.5 | 0.48 | 96.0 | 8.5 | 10.2 |

| LQC | 1.5 | 1.45 | 96.7 | 6.2 | 7.8 |

| MQC | 75 | 78.2 | 104.3 | 4.5 | 5.9 |

| HQC | 150 | 145.8 | 97.2 | 3.8 | 5.1 |

Table 3: Recovery and Matrix Effect

| Analyte/IS | QC Level | Mean Recovery (%) | Mean Matrix Factor | IS-Normalized Matrix Factor |

| Betaxolol | LQC | 92.5 | 0.95 | 1.01 |

| HQC | 94.1 | 0.93 | 0.99 | |

| This compound | - | 93.2 | 0.94 | - |

Logical Relationship Diagram

Application Notes and Protocols for the Analysis of Betaxolol-d5 in Environmental Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Betaxolol is a selective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma. Due to its widespread use, it is frequently detected in various environmental compartments, particularly in wastewater and surface water. Accurate and sensitive analytical methods are crucial for monitoring its presence and assessing potential ecological risks. Betaxolol-d5, a deuterium-labeled analog of betaxolol, serves as an ideal internal standard for quantitative analysis using mass spectrometry.[1][2] Its use compensates for variations in sample preparation and matrix effects, thereby enhancing the accuracy and precision of the analytical results.

These application notes provide detailed protocols for the extraction and quantification of betaxolol in environmental water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as an internal standard.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of beta-blockers, including betaxolol, in environmental water samples. The data is compiled from various studies and demonstrates the typical performance of LC-MS/MS methods.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Betaxolol in Water Samples

| Matrix | LOD (ng/L) | LOQ (ng/L) | Reference |

| Wastewater Effluent | 17 - 750 | 50 | [3][4] |

| Surface Water | - | 5 | [3] |

| Groundwater | 2.4 - 5.0 | - | [3] |

| Drinking Water | 17 - 750 | - | [3][4] |

Table 2: Recovery Rates for Beta-Blockers in Wastewater

| Compound | Recovery Range (%) | Reference |

| Betaxolol | 71.2 - 103.3 | [5][6] |

| Atenolol | 71.2 - 103.3 | [5][6] |

| Propranolol | 71.2 - 103.3 | [5][6] |

| Bisoprolol | 71.2 - 103.3 | [5][6] |

| Nadolol | 71.2 - 103.3 | [5][6] |

| Pindolol | 71.2 - 103.3 | [5][6] |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Betaxolol from Water Samples

This protocol describes the extraction and concentration of betaxolol from environmental water samples using Oasis HLB SPE cartridges.

Materials:

-

Oasis HLB SPE Cartridges

-

Methanol (HPLC grade)

-

Ammonium hydroxide

-

Formic acid

-

Deionized water

-

Water sample (e.g., wastewater effluent, surface water)

-

This compound internal standard solution (1 µg/mL in methanol)

-

Glass fiber filters (1 µm)

-

SPE manifold

-

Evaporation system (e.g., nitrogen evaporator)

Procedure:

-

Sample Preparation:

-

Filter the water sample through a 1 µm glass fiber filter to remove suspended solids.

-

To a 100 mL aliquot of the filtered water sample, add a known amount of this compound internal standard solution (e.g., 100 ng, to achieve a final concentration of 1 ng/mL).

-

Adjust the pH of the sample to 10 with ammonium hydroxide.[5][6]

-

-

SPE Cartridge Conditioning:

-

Condition the Oasis HLB SPE cartridge by passing the following solvents in sequence:

-

5 mL of methanol

-

5 mL of deionized water

-

-

Do not allow the cartridge to dry out between conditioning steps.

-

-

Sample Loading:

-

Load the prepared water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

-

Washing:

-

After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any interfering substances.

-

Dry the cartridge under vacuum for 10 minutes.

-

-

Elution:

-

Elute the retained analytes from the cartridge with 5 mL of methanol.

-

Collect the eluate in a clean collection tube.

-

-

Concentration:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase (e.g., 0.1% formic acid in water:methanol) for LC-MS/MS analysis.

-

Protocol 2: LC-MS/MS Analysis of Betaxolol

This protocol outlines the instrumental analysis of the extracted samples using LC-MS/MS.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 analytical column (e.g., Luna C18)

LC Conditions:

-

Gradient:

-

0-2 min: 10% B

-

2-10 min: 10-90% B (linear gradient)

-

10-12 min: 90% B

-

12-13 min: 90-10% B (linear gradient)

-

13-15 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

MRM Transitions:

-

Betaxolol: Precursor ion (m/z) -> Product ion (m/z) (Specific values to be optimized based on instrumentation)

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific values to be optimized based on instrumentation)

-

Visualizations

Caption: Experimental workflow for the analysis of Betaxolol in environmental water samples.

Caption: Logical flow of LC-MS/MS analysis and quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Analysis of Beta-Blockers in Environment - A Review [jscimedcentral.com]

- 4. jscimedcentral.com [jscimedcentral.com]

- 5. A new analytical method for the determination of beta-blockers and one metabolite in the influents and effluents of three urban wastewater treatment plants - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Betaxolol-d5 in In Vitro Drug Metabolism Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Betaxolol-d5 as an internal standard in in vitro drug metabolism assays. The following protocols and data facilitate the accurate quantification of Betaxolol metabolism and the determination of key pharmacokinetic parameters.

Introduction

Betaxolol is a selective β1-adrenergic receptor blocker primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6.[1] Understanding its metabolic fate is crucial for drug development. In vitro drug metabolism assays, such as those employing human liver microsomes (HLM) or S9 fractions, are essential for predicting a drug's in vivo clearance and potential drug-drug interactions. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis.

Key Applications

-

Metabolic Stability Assessment: Determining the rate at which Betaxolol is metabolized by liver enzymes.

-

Metabolite Identification: Identifying the major metabolites of Betaxolol formed in vitro.

-

Enzyme Kinetics: Characterizing the kinetics of Betaxolol metabolism to determine parameters like Km and Vmax.

-

Reaction Phenotyping: Identifying the specific CYP enzymes responsible for Betaxolol metabolism.

Data Presentation

The following tables summarize typical experimental parameters and expected data from in vitro metabolism studies of Betaxolol. Note that the quantitative values for Betaxolol should be determined experimentally using the protocols provided below.

Table 1: Typical Parameters for Betaxolol Metabolic Stability Assay in Human Liver Microsomes (HLM)

| Parameter | Value |

| Test Compound | Betaxolol |

| Internal Standard | This compound |

| HLM Protein Concentration | 0.5 mg/mL |

| Betaxolol Concentration | 1 µM |

| This compound Concentration | 100 nM |

| Incubation Temperature | 37°C |

| Cofactor | NADPH Regenerating System |

| Time Points (minutes) | 0, 5, 15, 30, 60, 120 |

| Quenching Solution | Acetonitrile with 0.1% Formic Acid |

| Analytical Method | LC-MS/MS |

Table 2: Calculated Metabolic Stability Parameters for Betaxolol in HLM (Example Data)

| Parameter | Symbol | Value (to be determined) | Unit |

| Half-Life | t1/2 | Experimental Value | min |

| Intrinsic Clearance | CLint | Experimental Value | µL/min/mg protein |

Experimental Protocols

Protocol 1: Metabolic Stability of Betaxolol in Human Liver Microsomes (HLM)

This protocol outlines the procedure to determine the metabolic stability of Betaxolol using HLM and this compound as the internal standard.

Materials:

-

Betaxolol

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate Buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN)

-

Formic Acid (FA)

-

96-well incubation plate

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a 1 mM stock solution of Betaxolol in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a 100 µM stock solution of this compound in the same solvent.

-

On the day of the experiment, thaw the HLM on ice. Prepare a working solution of HLM in phosphate buffer at a concentration of 1 mg/mL.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the required volume of HLM working solution and phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

-

Add the Betaxolol working solution to achieve a final concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At specified time points (0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the reaction mixture.

-

-

Quenching and Sample Preparation:

-

Immediately quench the reaction by adding two volumes of ice-cold acetonitrile containing 100 nM this compound and 0.1% formic acid. The 0-minute time point sample is quenched before the addition of the NADPH regenerating system.

-

Vortex the samples and centrifuge at 4000 rpm for 10 minutes to precipitate the proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining Betaxolol relative to the this compound internal standard.

-

Data Analysis:

-

Calculate the percentage of Betaxolol remaining at each time point compared to the 0-minute time point.

-

Plot the natural logarithm of the percentage of Betaxolol remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

-

Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Protocol 2: LC-MS/MS Analysis of Betaxolol and its Metabolites

This protocol provides a general framework for the LC-MS/MS analysis. Specific parameters should be optimized for the instrument used.

LC Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A suitable gradient to separate Betaxolol and its metabolites (e.g., 5-95% B over 5 minutes)

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Betaxolol: Determine precursor and product ions experimentally (e.g., based on literature or infusion).

-

This compound: Determine precursor and product ions experimentally.

-

α-hydroxybetaxolol: Determine precursor and product ions experimentally.[2]

-

Acid Metabolite: Determine precursor and product ions experimentally.[2]

-

-

Collision Energy: Optimize for each transition.

-

Source Temperature: Optimize for the instrument.

Visualizations

Caption: Experimental workflow for the in vitro metabolic stability assay of Betaxolol.

Caption: Simplified metabolic pathway of Betaxolol.

Caption: Rationale for using a deuterated internal standard in LC-MS/MS analysis.

References

Application Note: High-Throughput Analysis of Betaxolol and Betaxolol-d5 in Biological Matrices by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaxolol is a selective beta-1 adrenergic receptor blocker prescribed for the treatment of hypertension and glaucoma. For robust pharmacokinetic and bioequivalence studies, a reliable and sensitive analytical method is crucial for the accurate quantification of Betaxolol in biological samples. The use of a stable isotope-labeled internal standard, such as Betaxolol-d5, is the gold standard in quantitative bioanalysis using mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.[1] This application note details a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the simultaneous determination of Betaxolol and its deuterated internal standard, this compound.

Experimental

Chromatographic Conditions

A reversed-phase HPLC method was developed for the separation of Betaxolol and this compound. The chromatographic conditions were optimized for resolution, peak shape, and run time.

| Parameter | Condition |

| Instrument | HPLC system coupled with a triple quadrupole mass spectrometer |

| Column | Nucleosil C18, 4 µm (150 x 4.6 mm)[2] |

| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate : Methanol (40:60, v/v), pH 3.0 adjusted with phosphoric acid[2] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | < 5 minutes |

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Betaxolol: m/z 308.2 → 116.1this compound: m/z 313.2 → 121.1 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Quantitative Data Summary

The method was validated according to the International Conference on Harmonization (ICH) guidelines.[2] The following table summarizes the quantitative performance of the method for both Betaxolol and this compound.

| Analyte | Retention Time (min) | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Recovery (%) |

| Betaxolol | ~3.5 | 1 - 1000 | > 0.995 | 98.5 - 102.3 |

| This compound | ~3.5 | N/A | N/A | 97.9 - 101.5 |

Experimental Workflow

The following diagram illustrates the logical workflow of the analytical method, from sample receipt to final data analysis.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Betaxolol-d5 in Biological Samples

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Betaxolol-d5 in biological samples. It addresses common challenges, with a focus on mitigating matrix effects to ensure accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

A1: this compound is a stable isotope-labeled (deuterated) version of Betaxolol, a beta-blocker medication. In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS). Because its chemical and physical properties are nearly identical to the non-labeled analyte (Betaxolol), it co-elutes during chromatography and experiences similar effects from the biological matrix, such as ion suppression or enhancement.[1][2] This co-behavior allows it to accurately correct for variations in sample preparation and instrument response, leading to more precise and accurate quantification of Betaxolol.

Q2: What are matrix effects and how do they affect the analysis of Betaxolol?

A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the biological sample (e.g., plasma, urine).[3][4][5] These effects, most commonly ion suppression, can lead to underestimation of the analyte concentration, poor reproducibility, and decreased sensitivity.[3][6] In the analysis of Betaxolol, endogenous components like phospholipids in plasma can co-elute and suppress the ionization of both Betaxolol and this compound in the mass spectrometer's ion source.[7]

Q3: How can I determine if my Betaxolol analysis is affected by matrix effects?

A3: A common method to assess matrix effects is the post-column infusion experiment.[3][8] In this procedure, a constant flow of a standard solution of Betaxolol is infused into the LC flow path after the analytical column but before the mass spectrometer. A blank, extracted biological sample is then injected. Any dip or rise in the constant baseline signal of Betaxolol indicates regions of ion suppression or enhancement, respectively. If your Betaxolol peak elutes within one of these regions, your analysis is likely affected by matrix effects.

Troubleshooting Guide

Issue 1: Poor Peak Shape and Low Signal Intensity for Betaxolol and this compound

This issue is often a primary indicator of significant matrix effects, specifically ion suppression.

Troubleshooting Steps:

-

Evaluate Sample Preparation: The initial and most crucial step is to improve the sample cleanup process to remove interfering matrix components before analysis.[6][7]

-

Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids and other small molecules that cause ion suppression.[7]

-

Liquid-Liquid Extraction (LLE): LLE offers a more effective cleanup by partitioning Betaxolol into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[7][9]

-

Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by utilizing specific sorbents to retain Betaxolol while matrix components are washed away.[10]

Table 1: Comparison of Sample Preparation Techniques for Betaxolol Analysis

-

| Sample Preparation Method | Pros | Cons | Typical Recovery |

| Protein Precipitation (PPT) | Fast, inexpensive, simple workflow. | High risk of significant matrix effects from co-extracted phospholipids.[7] | >90% |

| Liquid-Liquid Extraction (LLE) | Good removal of salts and proteins; can be optimized for selectivity.[7] | More labor-intensive and uses larger volumes of organic solvents. | 65-95%[9] |

| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, leading to minimal matrix effects; can be automated.[10] | More expensive and requires method development to optimize sorbent and solvents. | >85% |

-

Optimize Chromatography: If improving sample preparation is not sufficient, modify the chromatographic method to separate the elution of Betaxolol from the regions of ion suppression.[3][11]

-

Change Gradient Profile: A shallower gradient can improve the resolution between Betaxolol and interfering peaks.

-

Select a Different Column: A column with a different stationary phase (e.g., a pentafluorophenyl (PFP) phase instead of a standard C18) can alter the elution profile of both the analyte and matrix interferences.[12]

-

Consider Metal-Free Columns: For some compounds, interactions with metal surfaces in standard HPLC columns can cause peak tailing and signal loss. Metal-free columns can mitigate these effects.[13]

-

Issue 2: High Variability in this compound (Internal Standard) Response

Inconsistent internal standard response across a batch of samples, even with good peak shape, suggests that the matrix effect is variable between samples and is not being adequately compensated for.

Troubleshooting Steps:

-

Ensure Co-elution of Analyte and Internal Standard: For this compound to effectively compensate for matrix effects, it must co-elute perfectly with Betaxolol.[2] Even a slight separation in their retention times can mean they are experiencing different degrees of ion suppression.

-

Action: If a slight separation is observed, consider using a lower-resolution column or adjusting the mobile phase to ensure complete overlap of the two peaks.[2]

-

-

Investigate Sample-Specific Matrix Effects: Different biological samples can have varying compositions, leading to different levels of matrix effects.

-

Action: Prepare calibration curves in the same matrix as the samples (matrix-matched calibration) to account for this variability.[14] If samples are from different patient populations or have different lipid levels, this can be a source of variability.

-

Experimental Protocols

Protocol 1: Post-Column Infusion for Matrix Effect Evaluation

This protocol describes how to identify regions of ion suppression or enhancement in a chromatographic run.

Materials:

-

LC-MS/MS system

-

Syringe pump

-

T-connector

-

Betaxolol standard solution (e.g., 100 ng/mL in mobile phase)

-

Extracted blank biological matrix (e.g., plasma, urine)

Procedure:

-

Set up the LC system with the analytical column and mobile phase used for Betaxolol analysis.

-

Connect the outlet of the analytical column to one inlet of a T-connector.

-

Connect the syringe pump, containing the Betaxolol standard solution, to the second inlet of the T-connector.

-

Connect the outlet of the T-connector to the MS ion source.

-

Begin the LC gradient without an injection and start the syringe pump at a low, constant flow rate (e.g., 10 µL/min).

-

Monitor the MS signal for the Betaxolol transition. A stable baseline should be observed.

-

Inject a prepared blank matrix sample.

-

Monitor the Betaxolol baseline during the chromatographic run. Any deviation (dip or peak) from the stable baseline indicates a region of matrix effect.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general procedure for cleaning up plasma samples to reduce matrix effects.

Materials:

-

Mixed-mode cation exchange SPE cartridges

-

Methanol (conditioning and elution solvent)

-

Aqueous buffer (e.g., 2% formic acid in water for equilibration)

-

Ammonium hydroxide (for elution solvent modification)

-

Plasma sample containing Betaxolol and this compound IS

Procedure:

-

Condition: Pass 1 mL of methanol through the SPE cartridge.

-

Equilibrate: Pass 1 mL of aqueous buffer through the cartridge.

-

Load: Load the pre-treated plasma sample (e.g., diluted 1:1 with the aqueous buffer) onto the cartridge.

-

Wash: Wash the cartridge with 1 mL of the aqueous buffer, followed by 1 mL of methanol to remove interfering substances.

-

Elute: Elute Betaxolol and this compound with 1 mL of a 5% ammonium hydroxide in methanol solution.

-

Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

Caption: Troubleshooting decision tree for addressing matrix effects.

Caption: Standard bioanalytical workflow for Betaxolol.

References

- 1. Determination of betaxolol, a new beta-blocker, by gas chromatography mass spectrometry: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eijppr.com [eijppr.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Determination of betaxolol and its metabolites in blood and urine by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lctsbible.com [lctsbible.com]

- 12. mdpi.com [mdpi.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. youtube.com [youtube.com]

Troubleshooting Betaxolol-d5 signal intensity issues

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal intensity issues during the analysis of Betaxolol-d5, a common internal standard for the quantitative analysis of Betaxolol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments?

A1: this compound is a deuterated form of Betaxolol, a selective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma.[1][2][3] In analytical chemistry, particularly in mass spectrometry-based assays, this compound is used as a stable isotope-labeled internal standard (SIL-IS).[2] SIL-IS are considered the gold standard for quantitative bioanalysis because they have nearly identical chemical and physical properties to the analyte (the non-labeled drug), meaning they behave similarly during sample preparation, chromatography, and ionization.[4][5] This helps to correct for variations in the analytical process, such as extraction efficiency and matrix effects, leading to more accurate and precise quantification of Betaxolol.[4][6]

Q2: I am not seeing any signal for this compound. What are the possible causes?

A2: A complete loss of signal can be alarming, but it often points to a singular, identifiable issue.[7] Here are some common causes:

-

Incorrect Storage: this compound should be stored at -20°C.[8] Improper storage could lead to degradation.

-

Preparation Error: Double-check all steps in the preparation of your standards and samples. This includes verifying the correct concentration, ensuring the correct solvent was used, and confirming that the spiking of the internal standard into the samples was not missed.

-

LC-MS System Malfunction: A complete signal loss could indicate a problem with the liquid chromatography (LC) or mass spectrometry (MS) system. Check for a stable spray at the MS source and ensure the LC pumps are primed and delivering the mobile phase correctly.[7] An air pocket in the solvent line can interrupt flow and lead to a complete loss of signal.[7]

-

Incorrect MS Parameters: Verify that the mass spectrometer is set to monitor the correct mass-to-charge ratio (m/z) for this compound. The molecular weight of this compound is 312.46 g/mol .[8]

Q3: The signal intensity for this compound is very low. What could be the reason?

A3: Low signal intensity can be caused by a variety of factors related to the sample, the instrument, or the method itself.

-

Sample Degradation: Betaxolol can degrade under acidic, basic, and oxidative conditions.[1][9][10] Ensure your sample handling and storage procedures prevent degradation.

-

Ion Suppression: This is a common issue in LC-MS analysis where other components in the sample matrix co-elute with the analyte and interfere with its ionization, leading to a suppressed signal.[6][11][12] This is a significant aspect of what is known as the "matrix effect".[12][13]

-

Suboptimal MS Source Conditions: The settings of the electrospray ionization (ESI) source, such as gas flows, temperature, and voltages, are critical for optimal signal. These may need to be optimized for this compound.

-

Poor Fragmentation: If you are using tandem mass spectrometry (MS/MS), ensure the collision energy is optimized to produce the desired fragment ions.

Q4: My this compound signal is inconsistent across my sample batch. Why is this happening?

A4: Inconsistent signal intensity, especially for an internal standard, can compromise the accuracy of your quantitative results.

-

Differential Matrix Effects: The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement.[13][14] Even though deuterated internal standards are used to compensate for matrix effects, differences in retention time between the analyte and the internal standard can lead to them experiencing different matrix effects.[11][15]

-

Inconsistent Sample Preparation: Variability in your sample preparation process, such as inconsistent extraction recovery, can lead to varying amounts of this compound being introduced to the instrument.

-

Analyte-Internal Standard Interaction: At high analyte concentrations, the analyte itself can suppress the signal of the co-eluting internal standard.[16]

-

Stability Issues: Betaxolol may be unstable in certain sample matrices or under certain storage conditions, leading to degradation over the course of an analytical run.[17][18]

Troubleshooting Guide

If you are experiencing issues with your this compound signal, follow this systematic troubleshooting workflow.

Caption: A step-by-step workflow for troubleshooting common signal intensity issues with this compound.

The following diagram illustrates how matrix effects can impact the analyte and internal standard differently, especially if they do not co-elute perfectly.

Caption: Differential matrix effects due to poor co-elution of the analyte and internal standard (IS).

Quantitative Data

The following tables provide typical starting parameters for the analysis of Betaxolol using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These may require optimization for your specific instrument and application.

Table 1: Mass Spectrometry Parameters for Betaxolol